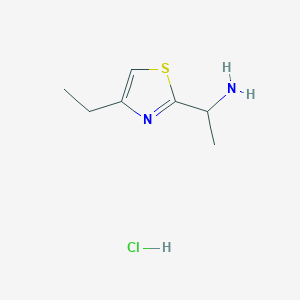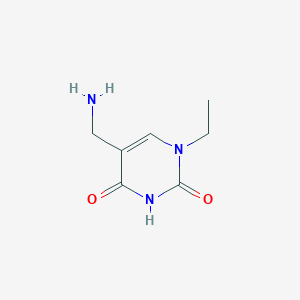![molecular formula C10H17N B13238983 (1S,2RS,7R)-2-Methyl-4-azatricyclo[5.2.1.0,2,6]decane](/img/structure/B13238983.png)
(1S,2RS,7R)-2-Methyl-4-azatricyclo[5.2.1.0,2,6]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2RS,7R)-2-Methyl-4-azatricyclo[5210,2,6]decane is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2RS,7R)-2-Methyl-4-azatricyclo[5.2.1.0,2,6]decane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure. For instance, the use of strong acids or bases can promote the cyclization process, while maintaining the reaction temperature and pressure within optimal ranges is crucial for achieving high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2RS,7R)-2-Methyl-4-azatricyclo[5.2.1.0,2,6]decane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and the presence of specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound, potentially converting it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur in the presence of reagents such as alkyl halides or sulfonates, resulting in the formation of various substituted derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Applications De Recherche Scientifique
(1S,2RS,7R)-2-Methyl-4-azatricyclo[5.2.1.0,2,6]decane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological targets.
Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mécanisme D'action
The mechanism of action of (1S,2RS,7R)-2-Methyl-4-azatricyclo[5.2.1.0,2,6]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazoles: These compounds share a similar nitrogen-containing ring structure and are used in various chemical and biological applications.
Triazoles: Another class of nitrogen-containing heterocycles, triazoles are known for their stability and versatility in chemical synthesis.
Pyridines: Pyridines are aromatic heterocycles with a nitrogen atom, commonly used in pharmaceuticals and agrochemicals.
Uniqueness
(1S,2RS,7R)-2-Methyl-4-azatricyclo[5.2.1.0,2,6]decane stands out due to its tricyclic structure, which imparts unique chemical properties and reactivity. This distinct structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H17N |
|---|---|
Poids moléculaire |
151.25 g/mol |
Nom IUPAC |
(1S,7R)-2-methyl-4-azatricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C10H17N/c1-10-6-11-5-9(10)7-2-3-8(10)4-7/h7-9,11H,2-6H2,1H3/t7-,8+,9?,10?/m1/s1 |
Clé InChI |
VUPZBVMJJYOSPA-XHHQTKHESA-N |
SMILES isomérique |
CC12CNCC1[C@@H]3CC[C@H]2C3 |
SMILES canonique |
CC12CNCC1C3CCC2C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Azaspiro[4.6]undecane](/img/structure/B13238904.png)
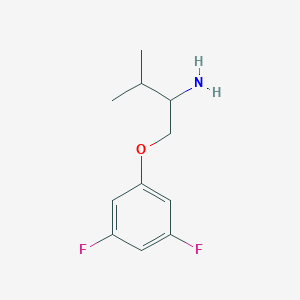
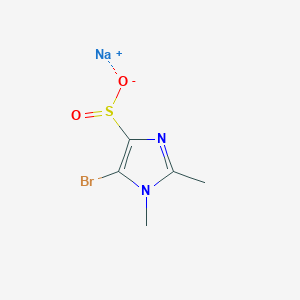
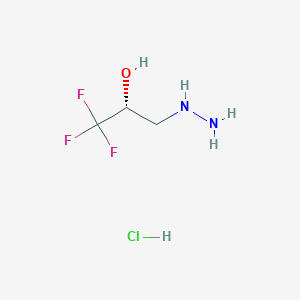
amine](/img/structure/B13238931.png)
![1-{[(Benzyloxy)carbonyl]amino}-3,5-dimethylcyclohexane-1-carboxylic acid](/img/structure/B13238932.png)
![3-[3-(2-Aminoethyl)phenyl]aniline](/img/structure/B13238934.png)
![1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B13238939.png)
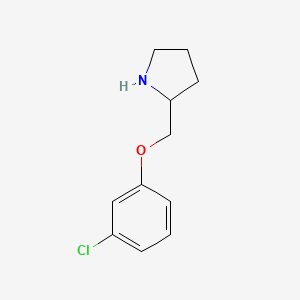
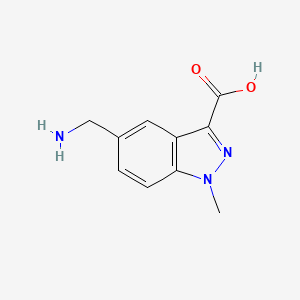
amine](/img/structure/B13238950.png)

